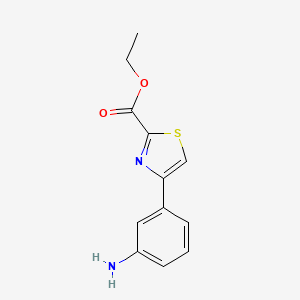

Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVIYRODQQEVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204019 | |

| Record name | 4-(3-Aminophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460750-28-1 | |

| Record name | 4-(3-Aminophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460750-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Weight & Physicochemical Profiling of Aminophenyl Thiazoles

Topic: Molecular Weight and Physicochemical Properties of Aminophenyl Thiazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminophenyl thiazoles represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, antimicrobial agents, and CNS-active drugs (e.g., Riluzole, Pramipexole). This guide provides a rigorous technical analysis of the 2-amino-4-phenylthiazole core, focusing on its molecular weight characteristics, physicochemical behavior (LogP, pKa, solubility), and synthetic methodologies. It is designed to assist researchers in optimizing lead compounds by understanding the fundamental structural determinants that govern drug-likeness and bioavailability.

Structural Architecture & Molecular Weight Analysis

The core scaffold, 2-amino-4-phenylthiazole , consists of a five-membered thiazole ring fused with an exocyclic amine at position 2 and a phenyl substituent at position 4. The molecular weight (MW) of this scaffold falls within the "fragment-based" drug discovery range (

Molecular Weight of Key Derivatives

The addition of functional groups significantly alters the MW and physicochemical profile. Below is a comparative analysis of common derivatives used in SAR (Structure-Activity Relationship) studies.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Modification |

| 2-Amino-4-phenylthiazole | 176.24 | Core Scaffold | |

| 2-Amino-4-(4-aminophenyl)thiazole | 191.25 | p-Amino substitution (Hydrophilic) | |

| 2-Amino-4-(4-chlorophenyl)thiazole | 210.68 | p-Chloro substitution (Lipophilic) | |

| 2-(4-Aminophenyl)benzothiazole | 226.30 | Fused Benzene Ring (Rigidification) | |

| 5-(p-Aminophenyl)-4-(p-tolyl)thiazol-2-amine | 281.38 | Multi-aryl substitution |

Technical Insight: The core MW of 176.24 Da allows for significant decoration (up to ~320 Da) while remaining well within Lipinski’s Rule of 5 (

Physicochemical Profiling

Understanding the physicochemical properties is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Lipophilicity (LogP)

-

Core Value: The experimental LogP of 2-amino-4-phenylthiazole is approximately 2.3 .

-

Implication: This value indicates moderate lipophilicity, suggesting good passive membrane permeability. It sits in the "sweet spot" (LogP 1–3) for oral bioavailability.

-

Modulation: Substituents on the phenyl ring drastically shift LogP. Electron-withdrawing groups (e.g., -Cl, -CF3) increase LogP, potentially improving potency but reducing solubility.

Acid-Base Chemistry (pKa) & Protonation Site

A common misconception is that the exocyclic amine (

-

Reality: The exocyclic amine is involved in resonance delocalization with the thiazole ring, significantly reducing its basicity. It acts more like an amide nitrogen.

-

Primary Protonation Site: Protonation occurs at the endocyclic ring nitrogen (N3) .

-

pKa Value: The conjugate acid pKa of the thiazole ring is typically 5.3 – 5.5 .

-

Note: This is lower than pyridine (~5.2) but higher than non-aminated thiazoles (~2.5), due to the electron-donating effect of the exocyclic amine.

-

-

Solubility Impact: At physiological pH (7.4), the molecule remains largely uncharged (neutral form), which aids membrane permeation but limits aqueous solubility.

Topological Polar Surface Area (TPSA)

-

Value: ~67.2 Ų (Core scaffold).

-

Significance: TPSA < 140 Ų is generally required for good cell permeability. The value of ~67 Ų suggests excellent potential for blood-brain barrier (BBB) penetration, relevant for CNS targets.

Synthetic Pathways: The Hantzsch Protocol[1][2][3]

The Hantzsch Thiazole Synthesis remains the gold standard for generating aminophenyl thiazoles. It involves the condensation of an

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-4-phenylthiazole.

-

Reagents:

-

2-Bromoacetophenone (1.0 equiv)

-

Thiourea (1.2 equiv)

-

Solvent: Ethanol or Methanol (Absolute)

-

-

Procedure:

-

Step 1: Dissolve 2-bromoacetophenone (e.g., 5.0 mmol) in Ethanol (10 mL) in a round-bottom flask.

-

Step 2: Add Thiourea (6.0 mmol) to the solution.

-

Step 3: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Step 4: Monitor by TLC (System: 50% Ethyl Acetate / 50% Hexane). Reaction is typically complete in 1–2 hours.

-

Step 5 (Work-up): Cool to room temperature. The hydrobromide salt of the product may precipitate.

-

Step 6 (Neutralization): Pour the reaction mixture into 5% aqueous Sodium Carbonate (

) to neutralize the HBr and liberate the free base. -

Step 7: Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

-

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic flow from reactants to the cyclized thiazole core.

Figure 1: Step-wise mechanism of the Hantzsch synthesis, highlighting the critical S-alkylation and cyclization steps.

Structure-Property Relationships (SPR)

Modifying the aminophenyl thiazole core allows for fine-tuning of biological activity.

-

The Exocyclic Amine (Position 2):

-

Modification: Acylation (Amide formation) or Alkylation.

-

Effect: Acylation reduces polarity and prevents metabolic N-oxidation. It often improves selectivity for kinase pockets by altering the H-bond donor/acceptor profile.

-

-

The Phenyl Ring (Position 4):

-

Modification: Para-substitution.

-

Effect:

-

Electron-Withdrawing Groups (e.g., -NO2, -F): Increase the acidity of the NH protons and often enhance antimicrobial potency.

-

Electron-Donating Groups (e.g., -OMe, -CH3): Increase the basicity of the ring nitrogen slightly and improve solubility in organic media.

-

-

-

The Thiazole C5 Position:

-

Modification: Halogenation or coupling.

-

Effect: This position is nucleophilic. Introducing a halogen here allows for further coupling (Suzuki/Stille), extending the scaffold to create bi-aryl systems common in anticancer drugs.

-

Biological Implications & Drug-Likeness

The aminophenyl thiazole scaffold is a "privileged structure" because it inherently satisfies many drug-likeness criteria.

-

ADME Profile:

-

Absorption: High passive permeability due to moderate LogP (~2.3) and low molecular weight.

-

Metabolism: The thiazole ring is generally stable, though the phenyl ring is subject to CYP450 oxidation (hydroxylation). The exocyclic amine can undergo glucuronidation.

-

Toxicity: Some aminothiazoles can form reactive metabolites (via ring opening or nitrenium ion formation), leading to idiosyncratic toxicity. Structural alerts should be monitored during lead optimization.

-

-

Therapeutic Applications:

-

Kinase Inhibitors: The donor-acceptor motif (N and NH2) mimics the adenine ring of ATP, allowing it to bind effectively in the ATP-binding pocket of kinases (e.g., Aurora kinase, CDK).

-

Antimicrobials: Derivatives exhibit broad-spectrum activity by inhibiting bacterial cell wall synthesis or DNA gyrase.

-

References

-

Hantzsch Thiazole Synthesis Protocol

- Source: Chem Help Asap / BenchChem

-

URL:[Link]

-

2-Amino-4-phenylthiazole Physicochemical D

- Source: PubChem (N

-

URL:[Link]

-

Protonation Sites and Nucleophilicity of 2-Aminothiazoles

- Source: Journal of Organic Chemistry (ACS Public

-

URL:[Link]

-

Thiazole Deriv

- Source: MDPI Molecules

-

URL:[Link]

-

2-Amino-4-(4-aminophenyl)thiazole Properties

-

Source: Sigma-Aldrich

-

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis leverages the classic Hantzsch thiazole synthesis for the formation of the core heterocyclic scaffold, followed by a selective reduction of an aromatic nitro group. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, troubleshooting advice, and characterization data to ensure reliable and reproducible results. The protocol emphasizes safety, efficiency, and a deep understanding of the underlying chemical principles.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Their prevalence is due to their ability to engage in a wide range of biological interactions and their synthetic tractability. Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate, in particular, serves as a versatile intermediate, featuring three key functional groups for further chemical elaboration: an ester, an aromatic amine, and the thiazole ring itself. These features make it an attractive starting point for the synthesis of novel kinase inhibitors, antibacterial agents, and other therapeutic molecules.[1][2]

The synthetic strategy detailed herein follows a robust and logical pathway:

-

Hantzsch Thiazole Synthesis: Construction of the thiazole ring by condensing 2-bromo-1-(3-nitrophenyl)ethanone with ethyl thiooxamate. The nitro group serves as a stable precursor to the target amine.

-

Nitro Group Reduction: Selective reduction of the aromatic nitro group to the corresponding primary amine using tin(II) chloride, yielding the final product.

This document provides a self-validating protocol where the successful synthesis of the intermediate confirms the viability of the initial condensation, and the final reduction is a well-established, high-yielding transformation.

Overall Synthetic Scheme

The two-step synthesis transforms commercially available starting materials into the target compound.

Caption: Overall two-step synthesis pathway.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Grade | Supplier | Notes |

| 2-Bromo-1-(3-nitrophenyl)ethanone | C₈H₆BrNO₃ | ≥98% | Commercial | Lachrymator, handle in fume hood. |

| Ethyl Thiooxamate | C₄H₇NO₂S | ≥97% | Commercial | --- |

| Ethanol (Absolute) | C₂H₅OH | ACS Grade | Commercial | Used as solvent. |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | ≥98% | Commercial | Corrosive, handle with care. |

| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Commercial | Used for extraction. |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | --- | In-house prep | Used for neutralization. |

| Saturated Sodium Chloride (Brine) | NaCl(aq) | --- | In-house prep | Used for washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Commercial | Used for drying. |

| Deionized Water | H₂O | --- | In-house | --- |

| Silica Gel | SiO₂ | 60 Å, 230-400 mesh | Commercial | For column chromatography. |

Equipment

-

Round-bottom flasks (50 mL, 100 mL, 250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Büchner funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

Melting point apparatus

-

NMR spectrometer, Mass spectrometer

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

This step employs the Hantzsch thiazole synthesis, a robust method for forming the thiazole heterocycle from an α-haloketone and a thioamide.[3]

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(3-nitrophenyl)ethanone (2.44 g, 10.0 mmol).

-

Add absolute ethanol (40 mL) to the flask and stir until the solid is partially dissolved.

-

Add ethyl thiooxamate (1.33 g, 10.0 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Continue refluxing for 3-4 hours. A precipitate will typically form as the reaction proceeds.[4]

-

After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate as a pale yellow or off-white solid. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate

This step involves the reduction of the aromatic nitro group to a primary amine using tin(II) chloride, a classic and effective method for this transformation.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (2.78 g, ~10.0 mmol, from Step 1) in absolute ethanol (100 mL).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol) to the suspension.

-

Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate it to approximately half its volume using a rotary evaporator.

-

Pour the concentrated mixture over crushed ice (approx. 100 g) and stir.

-

Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Caution: CO₂ evolution will cause foaming.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (eluent: e.g., 30-50% ethyl acetate in hexanes) to afford the pure Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate.

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.[5][6]

Caption: Key mechanistic stages of the Hantzsch Thiazole Synthesis.

The reaction is driven forward by the formation of the highly stable, aromatic thiazole ring.[5] The use of reflux conditions provides the necessary activation energy for the cyclization and dehydration steps.

Expected Results and Characterization

| Compound | Appearance | Yield (%) | M.P. (°C) | Spectroscopic Data (Expected) |

| Intermediate: Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate | Pale yellow solid | 85-95% | ~145-150 | ¹H NMR: Signals for ethyl ester, thiazole proton, and nitrophenyl protons. MS (ESI+): m/z = 279.0 [M+H]⁺ |

| Final Product: Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate | Off-white to light brown solid | 70-85% | ~110-115 | ¹H NMR: Appearance of a broad singlet for -NH₂ protons, upfield shift of aromatic protons. MS (ESI+): m/z = 249.1 [M+H]⁺ |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Step 1: Low Yield | Incomplete reaction. | Extend reflux time; ensure reagents are pure and dry. |

| Product loss during work-up. | Ensure mixture is thoroughly cooled before filtration; use minimal cold solvent for washing. | |

| Step 2: Incomplete Reduction | Insufficient reducing agent. | Use a larger excess of SnCl₂·2H₂O (5-6 equivalents). |

| Deactivation of SnCl₂. | Ensure the reagent is of good quality. | |

| Final product is dark/oily | Incomplete neutralization; presence of tin salts. | Ensure pH is fully basic (~8) before extraction; perform an additional wash with dilute EDTA solution to chelate residual tin salts. |

| Oxidation of the amine product. | Work-up promptly; store the final product under an inert atmosphere (N₂ or Ar) if it is to be kept for an extended period. |

Conclusion

This application note details a reliable and efficient two-step synthesis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate. By employing the Hantzsch thiazole synthesis followed by a straightforward nitro group reduction, this protocol provides a high-yielding route to a versatile chemical intermediate. The information provided, from step-by-step instructions to mechanistic insights and troubleshooting, equips researchers with the necessary tools to successfully replicate this procedure and utilize its product in further synthetic endeavors.

References

- Preparation method of 2-chloroacetoacetic acid ethyl ester.

-

Hantzsch thiazole synthesis - laboratory experiment. ChemHelp ASAP, YouTube. [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

-

Synthesis of thiazoles. David R. Evans, YouTube. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]

-

2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. PubMed. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Journal of Chemical Science. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

Application Note: One-Pot Synthesis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate

This Application Note is structured to provide a scientifically rigorous, field-proven protocol for the synthesis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate . The guide prioritizes chemo-selectivity and yield, addressing the specific challenges of synthesizing aniline-substituted thiazoles.

Abstract

The 2,4-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. This guide details a robust telescoped one-pot synthesis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate.

While direct condensation of 3-amino-

Retrosynthetic Analysis & Strategy

The construction of the thiazole ring is achieved via the Hantzsch Thiazole Synthesis , a condensation between an

-

Disconnection: The C4-C5 bond and the C2-N3/C2-S1 bonds.

-

Fragment A (Electrophile):

-Bromoketone derivative of the acetophenone.[2] -

Fragment B (Nucleophile): Ethyl thiooxamate (Ethyl amino(thioxo)acetate).

Critical Strategic Decision:

Direct bromination of 3-aminoacetophenone using NBS or

Reaction Pathway Diagram[1][6]

Caption: Logical workflow for the telescoped synthesis, bypassing the isolation of unstable bromoketones.

Materials & Equipment

Reagents

| Reagent | CAS Number | Role | Equiv. |

| 3-Nitroacetophenone | 121-89-1 | Starting Material | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating Agent | 1.1 |

| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | Catalyst (Bromination) | 0.1 |

| Ethyl Thiooxamate | 16982-21-1 | Thioamide Component | 1.2 |

| Iron Powder (Fe) | 7439-89-6 | Reducing Agent | 5.0 |

| Ammonium Chloride ( | 12125-02-9 | Electrolyte/Proton Source | 5.0 |

| Acetonitrile ( | 75-05-8 | Solvent (Steps 1-2) | - |

| Ethanol / Water | - | Solvent (Step 3) | - |

Equipment

-

Round-bottom flask (100 mL or 250 mL) equipped with a reflux condenser.

-

Magnetic stirrer and heating block/oil bath.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

-

TLC plates (Silica gel 60 F254).

Experimental Protocol

This protocol is designed as a telescoped process . Intermediates are not isolated but solvent exchanges may be required for optimal yield in the reduction step.

Phase 1: In-Situ Generation of -Bromoketone

Objective: Selective bromination of the acetyl group.

-

Setup: In a 100 mL round-bottom flask, dissolve 3-nitroacetophenone (1.65 g, 10.0 mmol) in Acetonitrile (30 mL).

-

Activation: Add p-TsOH (190 mg, 1.0 mmol) and N-Bromosuccinimide (NBS) (1.96 g, 11.0 mmol).

-

Reaction: Heat the mixture to reflux (

) for 2–3 hours.-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting ketone (

) should disappear, replaced by the bromo-ketone ( -

Note: The solution will turn orange/brown. Succinimide will precipitate upon cooling, but at reflux, the solution is generally clear.

-

Phase 2: Hantzsch Cyclization

Objective: Formation of the thiazole core.

-

Addition: Once Phase 1 is complete, cool the reaction mixture slightly (to

). -

Cyclization: Add Ethyl Thiooxamate (1.60 g, 12.0 mmol) directly to the reaction vessel.

-

Reflux: Return the mixture to reflux for an additional 2–4 hours.

-

Intermediate Workup (Optional but Recommended for Purity):

-

Evaporate the acetonitrile under reduced pressure.

-

Resuspend the residue in Ethanol (40 mL).

-

Note: If high purity is required, perform a quick precipitation: Pour residue into ice water, filter the solid (Nitro-Thiazole), and proceed to Phase 3. For a true "one-pot", simply evaporate MeCN and add EtOH.

-

Phase 3: Nitro Reduction

Objective: Conversion of the nitro group to the target amine.

-

Solvent Switch: Ensure the intermediate is dissolved/suspended in Ethanol (40 mL) and Water (10 mL).

-

Reduction: Add Ammonium Chloride (2.6 g, 50 mmol) and Iron Powder (2.8 g, 50 mmol).

-

Reaction: Heat to reflux (

) with vigorous stirring for 1–2 hours.-

Observation: The reaction will turn into a dark sludge (iron oxides).

-

Completion: TLC will show the conversion of the Nitro-Thiazole (UV active, less polar) to the Amino-Thiazole (UV active, often fluorescent, more polar, stains with Ninhydrin).

-

-

Workup:

-

Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Dilute the aqueous residue with water (20 mL) and neutralize with saturated

if acidic. -

Extract with Ethyl Acetate (

mL). -

Dry the organic layer over

, filter, and concentrate.

-

Phase 4: Purification

-

Recrystallization: The crude product can often be recrystallized from Ethanol/Water or Toluene.

-

Chromatography: If necessary, purify via column chromatography (Silica gel, Hexane:EtOAc gradient 4:1

1:1).

Target Product Data:

-

Name: Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate.

-

Appearance: Yellowish solid.

-

Expected Yield: 60–75% (over 3 steps).

Mechanism of Action

The synthesis relies on the Hantzsch Thiazole Synthesis mechanism, followed by a Béchamp-type reduction.

Caption: Mechanistic steps of the Hantzsch Cyclization.

-

Alkylation: The sulfur atom of Ethyl Thiooxamate acts as a nucleophile, displacing the bromide ion from the

-bromoketone. -

Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.

-

Aromatization: Dehydration occurs to form the stable aromatic thiazole ring.

Expert Tips & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Poly-bromination or ring bromination. | Ensure exactly 1.0-1.05 eq of NBS is used. Do not overheat. Use TsOH to accelerate the desired |

| Sticky Iron Residue | Incomplete removal of iron salts. | Filter while hot through Celite. Wash the Celite cake generously with hot ethanol. |

| Product Impurity | Unreacted thiooxamate. | Ethyl thiooxamate is water-soluble; ensure thorough aqueous washing during extraction. |

| Alternative Reduction | Iron reduction failing. | Use |

Safety Information

- -Bromoketones: Potent lachrymators (tear gas agents). Handle the reaction mixture in a well-ventilated fume hood. Do not isolate the intermediate if not necessary.

-

Ethyl Thiooxamate: Irritant. Avoid inhalation.

-

NBS: Causes skin irritation and serious eye irritation.

References

-

Hantzsch Thiazole Synthesis Review

-

One-Pot Methodologies

-

Thiazole Properties & Applications

- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ

- Source: MDPI Molecules

-

URL:[Link]

-

Reagent Data (Ethyl Thiooxamate)

-

Title: Ethyl thiooxamate | CAS 16982-21-1.[8]

- Source: Sigma-Aldrich

-

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 4. bepls.com [bepls.com]

- 5. synarchive.com [synarchive.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester [mdpi.com]

- 8. Ethyl Thiooxamate | CAS 16982-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes & Protocols: Hydrolysis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate

Abstract

This document provides detailed application notes and validated protocols for the hydrolysis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate to its corresponding carboxylic acid, 4-(3-aminophenyl)thiazole-2-carboxylic acid. This transformation is a critical step in the synthesis of various advanced intermediates for drug discovery and materials science, where the 2-aminothiazole scaffold serves as a privileged structural motif.[1][2] We present two robust methodologies: a base-catalyzed saponification protocol, which is generally high-yielding and irreversible, and an acid-catalyzed hydrolysis, which offers an alternative under different chemical compatibilities. The causality behind experimental choices, detailed step-by-step procedures, reaction monitoring, work-up, and purification are thoroughly discussed to ensure reliable and reproducible outcomes for researchers and drug development professionals.

Introduction and Scientific Context

The 2-aminothiazole core is a cornerstone in medicinal chemistry, found in a multitude of compounds exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral properties.[1][3] The carboxylic acid derivative, 4-(3-aminophenyl)thiazole-2-carboxylic acid, is a particularly valuable bifunctional building block. The carboxylic acid moiety allows for further derivatization, such as amide bond formation, while the aminophenyl group provides a vector for additional structural modifications.

The conversion of the stable ethyl ester to the free carboxylic acid is a fundamental synthetic manipulation. The choice of hydrolysis conditions is paramount to avoid potential side reactions, such as degradation of the thiazole ring or unwanted reactions involving the free amino group. This guide provides a comprehensive analysis of the two primary hydrolysis pathways.

Overview of Hydrolysis Strategies

The hydrolysis of an ester to a carboxylic acid can be effectively achieved under either basic or acidic conditions. The choice between these methods depends on the overall stability of the substrate and the desired reaction kinetics.

-

Base-Catalyzed Hydrolysis (Saponification): This method employs a stoichiometric amount of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). The reaction is typically irreversible because the final step involves an acid-base reaction between the carboxylic acid product and the base, forming a stable carboxylate salt.[2][4] This irreversibility often drives the reaction to completion, leading to high yields.[2]

-

Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process, representing the reverse of Fischer esterification.[5][6] To drive the reaction toward the carboxylic acid product, a large excess of water is required.[5][6] This method is useful for substrates that may be sensitive to strong bases.

Below is a comparative summary of the two approaches for the target substrate.

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Reversibility | Irreversible[4] | Reversible (Equilibrium)[5][6] |

| Driving Force | Formation of stable carboxylate salt.[4] | Use of excess water to shift equilibrium.[5] |

| Typical Reagents | LiOH, NaOH, KOH in H₂O/Co-solvent.[2][7] | Dilute H₂SO₄ or HCl in H₂O/Co-solvent. |

| Reaction Rate | Generally faster. | Can be slower; often requires heating. |

| Work-up | Acidification to protonate the carboxylate salt, causing precipitation. | Extraction or crystallization after solvent removal. |

| Key Advantage | High yields due to irreversibility. | Suitable for base-sensitive molecules. |

| Potential Issue | Potential for base-mediated side reactions. | Incomplete conversion if equilibrium is not sufficiently shifted. |

Protocol I: Base-Catalyzed Hydrolysis (Saponification)

This protocol is the recommended primary method due to its efficiency and high yield. Lithium hydroxide is often preferred in modern synthesis due to its favorable solubility profile and performance in mixed aqueous-organic solvent systems.[8][9]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) as a leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the strong base (ethoxide or remaining hydroxide) forms the carboxylate salt, rendering the process irreversible.[10]

Caption: Mechanism of base-catalyzed ester hydrolysis.

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 eq)

-

Solvent System: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

-

1 M Hydrochloric Acid (HCl) for work-up

-

Deionized Water

-

Ethyl Acetate and Brine for extraction

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate.

-

Add the THF portion of the solvent system and stir at room temperature until the ester is fully dissolved.

-

In a separate beaker, dissolve the LiOH·H₂O in the water portion of the solvent system.

-

-

Hydrolysis Reaction:

-

Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.

-

Heat the reaction mixture to a gentle reflux (typically 40-50 °C) to ensure a reasonable reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically 50-70% Ethyl Acetate in Hexanes. The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is complete when the starting ester spot is no longer visible. Typical reaction times are 2-6 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with deionized water.

-

Optional Wash: To remove any non-polar, non-acidic impurities, the aqueous solution can be washed once with a solvent like dichloromethane or ethyl acetate. The product will remain in the aqueous layer as the lithium carboxylate salt.

-

Cool the aqueous solution in an ice bath (0-5 °C).

-

Slowly add 1 M HCl dropwise while vigorously stirring. Monitor the pH with pH paper or a pH meter.

-

The carboxylic acid product will precipitate out as the solution becomes acidic. Adjust the pH to approximately 4-5, which is often near the isoelectric point for amino acids, to maximize precipitation.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

-

Purification:

-

Dry the crude product under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as Ethanol/Water or Methanol.

-

Protocol II: Acid-Catalyzed Hydrolysis

This method is an alternative for substrates that might be unstable under strongly basic conditions.

Principle and Mechanism

This reaction is the microscopic reverse of Fischer esterification. The process begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, the ethoxy group is protonated to form a good leaving group (ethanol). The intermediate then collapses, eliminating ethanol and forming the protonated carboxylic acid, which is then deprotonated to yield the final product and regenerate the acid catalyst.[5][6][11]

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate (1.0 eq)

-

6 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Solvent: 1,4-Dioxane or Acetic Acid (to aid solubility)

-

-

Reaction Setup:

-

In a round-bottom flask suitable for reflux, dissolve the ester in the organic co-solvent (e.g., dioxane).

-

Add the aqueous acid solution. A large excess of water relative to the ester is crucial to drive the equilibrium. A solvent ratio of 1:1 or 2:1 aqueous acid to organic solvent is common.

-

-

Hydrolysis Reaction:

-

Heat the mixture to a vigorous reflux (typically 80-100 °C) under a condenser.

-

Reaction Monitoring: Monitor by TLC as described in Protocol I. Due to the equilibrium nature, these reactions may require longer times (6-24 hours) to reach completion or a steady state.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

If the product has precipitated upon cooling, it can be isolated by filtration.

-

If the product remains in solution, neutralize the excess acid carefully with a base such as saturated sodium bicarbonate (NaHCO₃) solution. Be cautious of CO₂ evolution. Adjust the pH towards neutral (pH ~7).

-

The product may precipitate during neutralization. If so, collect by filtration.

-

If the product remains soluble, extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization as described in Protocol I.

-

Experimental Workflow Diagram

Caption: General workflow for ester hydrolysis.

References

- Alasadi, Y. K., Jumaa, F. H., & Dalaf, A. H. (2022, November). Synthesis, identification, antibacterial activity and laser effect of new derivatives of bis-1, 3-oxazepene and 1, 3-diazepine. In AIP Conference Proceedings (Vol. 2394, No. 1, p. 040037). AIP Publishing LLC.

- Tiwari, A. K., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLOS ONE, 10(9), e0136570.

- FROLOVA, Y., et al. (2022).

- D'Souza, M. J., & Taylor, C. R. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 6, 80.

- Singh, P., & Kumar, A. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Current Green Chemistry, 7(2), 163-177.

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]

-

Quora. (2017, July 18). What's the work-up of ester hydrolysis by hydrated lithium hydroxide?. Retrieved from [Link]

-

OrgoSolver. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Retrieved from [Link]

- Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.

-

ResearchGate. (2020). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

-

YouTube. (2020, August 24). BASE CATALYSED HYDROLYSIS OF ESTER. Retrieved from [Link]

- Bruice, T. C., & Fedor, L. R. (1964). The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society, 86(22), 4886-4895.

-

Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

- Klára, T., et al. (2020). Chemistry of 2-(2′-Aminophenyl)

- Maldonado-Ortega, U., et al. (2019). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 63(2).

- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

MDPI. (2021, October 28). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.

-

KAUST Repository. (n.d.). Nickel-Catalyzed Decarbonylative Amination of Esters and Amides by C−O and C-N Bond Cleavage. Retrieved from [Link]

-

SciSpace. (n.d.). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid biosynthesis. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(52), 29699-29706.

- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Note: Accelerated Synthesis of Thiazole-2-Carboxylates via Microwave Irradiation

Introduction: The Significance of Thiazole-2-Carboxylates and the Need for Greener Synthesis

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2][3] Specifically, thiazole-2-carboxylates are pivotal intermediates in the synthesis of more complex molecules due to the versatile reactivity of the carboxylate group.[4] The classical methods for synthesizing these compounds, while effective, often involve long reaction times, harsh conditions, and the use of hazardous solvents, posing challenges for efficiency and environmental sustainability.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[6][7][8] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[9][10] This is achieved through direct and uniform heating of the reaction mixture, which minimizes side product formation and frequently leads to higher yields and product purity.[8][11] This application note provides a detailed protocol for the rapid and efficient synthesis of thiazole-2-carboxylates using microwave irradiation, based on the principles of the Hantzsch thiazole synthesis.

Principles and Mechanistic Insights: The Hantzsch Thiazole Synthesis Under Microwave Conditions

The Hantzsch thiazole synthesis, first described in 1887, is a classic and versatile method for constructing the thiazole ring.[12] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][13] For the synthesis of thiazole-2-carboxylates, an ethyl thiooxamate can be employed as the thioamide component, reacting with an α-bromoketone.

The mechanism, illustrated below, proceeds through several key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered ring.

-

Dehydration: A subsequent dehydration step leads to the formation of the aromatic thiazole ring.

Microwave irradiation significantly accelerates this process by promoting rapid and uniform heating of the polar reactants and solvent molecules.[9][10] This localized heating effect enhances the reaction rates of the nucleophilic attack and cyclization steps, leading to a substantial reduction in the overall reaction time compared to conventional refluxing.[6][8]

Diagram 1: Proposed Mechanism for Microwave-Assisted Hantzsch Synthesis of Thiazole-2-Carboxylates

Caption: Mechanism of the Hantzsch synthesis for thiazole-2-carboxylates.

Materials and Methods

Materials and Equipment:

-

Substituted α-bromoketone (1.0 mmol)

-

Ethyl thiooxamate (1.0 mmol)

-

Ethanol (anhydrous, 3-5 mL)

-

Microwave synthesizer (e.g., Biotage® Initiator+, CEM Discover)[14][15]

-

10 mL pressurized microwave reaction vial with a magnetic stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-phenylthiazole-2-carboxylate

This protocol details a representative synthesis. Reaction conditions may need to be optimized for different substrates.

-

Reactant Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-bromo-1-phenylethanone (199 mg, 1.0 mmol) and ethyl thiooxamate (133 mg, 1.0 mmol).

-

Solvent Addition: Add 4 mL of anhydrous ethanol to the vial.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters to a temperature of 120°C, a hold time of 10 minutes, and high stirring. The power will be modulated by the instrument to maintain the set temperature.[14]

-

Reaction Monitoring & Cooling: After the irradiation is complete, the vial is automatically cooled to a safe temperature (e.g., below 50°C) via a cooling stream.[15] The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

-

Workup and Isolation:

-

Once cooled, carefully uncap the vial.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 4-phenylthiazole-2-carboxylate.

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical results for the microwave-assisted synthesis of various thiazole-2-carboxylate derivatives, demonstrating the efficiency and versatility of this method.

| Entry | α-Bromoketone | Product | Time (min) | Yield (%) |

| 1 | 2-Bromo-1-phenylethanone | Ethyl 4-phenylthiazole-2-carboxylate | 10 | 85-95 |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate | 12 | 80-90 |

| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Ethyl 4-(4-methoxyphenyl)thiazole-2-carboxylate | 10 | 88-96 |

| 4 | 2-Bromo-1-(thiophen-2-yl)ethanone | Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate | 15 | 75-85 |

Yields are based on isolated product after purification and may vary depending on the specific substrate and reaction scale.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for microwave-assisted thiazole synthesis.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several factors:

-

Reproducibility: Microwave synthesizers provide excellent control over reaction parameters like temperature, pressure, and time, leading to highly reproducible results.[8]

-

Monitoring: The reaction progress can be easily monitored by TLC, allowing for adjustments to the reaction time if necessary.

-

High Purity: The rapid and clean nature of microwave-assisted reactions often results in products with high purity, simplifying the purification process.[8]

-

Troubleshooting:

-

Low Yield: If the yield is low, consider increasing the reaction time or temperature incrementally. Ensure the starting materials are pure and the solvent is anhydrous.

-

Side Product Formation: If significant side products are observed, a lower reaction temperature may be beneficial.

-

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of thiazole-2-carboxylates. This method offers a rapid, efficient, and environmentally benign alternative to conventional heating, providing high yields in a fraction of the time.[5][16] The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development, enabling the accelerated discovery and production of novel thiazole-containing compounds.

References

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).

- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3).

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7).

- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).

-

Synthesis under Microwave Irradiation of[6][7][16]Triazolo[3,4-b][7][9][16]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - PMC - NIH. Retrieved February 18, 2026, from

- Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing).

- Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies - Taylor & Francis. (2020, June 23).

- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES - Journal of University of Shanghai for Science and Technology.

- Microwave-assisted synthesis | Anton Paar Wiki.

- A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION - Rasayan Journal of Chemistry.

- Hantzsch Thiazole Synthesis - Chem Help Asap.

- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives - Benchchem.

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware.

- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate.

- Hantzsch Thiazole Synthesis - SynArchive.

- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. (2021, July 13).

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC.

- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. (2021, April 19).

- On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation | Semantic Scholar. (n.d.).

- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis | ACS Omega. (2024, March 12).

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24).

- Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities - ResearchGate. (2016, May 17).

- Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC - PubMed Central.

- Microwave Reaction Tutorial | Biotage.

- ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. - ResearchGate.

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC. (2025, January 24).

- Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Publishing. (2020, September 30).

- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents.

- Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science Publishers. (2024, September 1).

- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.

- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2010, August 1).

- Straightforward microwave-assisted synthesis of 2-thiazolines using Lawesson's reagent under solvent-free conditions | Request PDF - ResearchGate. (2025, August 6).

- A concise and efficient route to the total synthesis of bacillamide A and its analogues - Arkivoc. (2018, May 29).

Sources

- 1. jusst.org [jusst.org]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]

- 12. synarchive.com [synarchive.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. tandfonline.com [tandfonline.com]

- 15. biotage.com [biotage.com]

- 16. bepls.com [bepls.com]

Application Note: Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate as a Versatile Bidentate Ligand in Transition Metal Coordination Chemistry

Abstract

Thiazole-containing compounds are cornerstone scaffolds in medicinal chemistry and materials science, largely due to their versatile coordination capabilities with a wide range of metal ions.[1] The introduction of additional functional groups onto the thiazole ring system allows for the fine-tuning of electronic properties, steric hindrance, and biological activity of the resulting metal complexes.[2][3] This application note provides a comprehensive guide for researchers on the use of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate as a versatile N,N-bidentate chelating ligand. We present its structural features, a proposed synthetic protocol, a general method for the synthesis of its transition metal complexes, and detailed protocols for their characterization. The causality behind experimental choices is explained to provide a deeper understanding of the coordination chemistry involved. This guide is intended for researchers in coordination chemistry, medicinal chemistry, and drug development.

The Ligand: Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate

Structural Features and Coordination Potential

Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate is a multi-functional organic molecule with several potential donor sites: the thiazole ring nitrogen (N3), the exocyclic amino group nitrogen (-NH₂), the thiazole sulfur (S1), and the carbonyl oxygen of the ester group. However, based on established principles of coordination chemistry and studies of analogous aminophenyl-thiazole systems, the most favorable coordination mode involves chelation.

The spatial arrangement of the thiazole nitrogen and the amino nitrogen allows for the formation of a highly stable five-membered chelate ring with a metal ion. This N,N-bidentate coordination is a common and stabilizing feature in complexes with similar ligands.[4][5] The lone pair of electrons on the sp²-hybridized thiazole nitrogen and the sp³-hybridized amino nitrogen are readily available for donation to a metal center.

Caption: Structure of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate with primary N,N donor atoms highlighted in red.

Ligand Synthesis Protocol (Proposed)

The synthesis of this ligand can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[6][7] This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide.

Principle: The reaction of ethyl 2-chloroacetoacetate with 3-aminothiobenzamide will yield the target molecule. The thioamide provides the N-C-S backbone, while the α-haloketoester provides the remaining atoms for the thiazole ring.

Materials:

-

3-Aminothiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-aminothiobenzamide (10 mmol) in 100 mL of absolute ethanol.

-

Add ethyl 2-chloroacetoacetate (10 mmol) to the solution dropwise with continuous stirring.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the HCl generated during the reaction until effervescence ceases.

-

Pour the mixture into 200 mL of cold deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ligand.

-

Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

General Protocol for Metal Complex Synthesis

Principle of Complexation

The synthesis of coordination complexes with this ligand generally involves the direct reaction of the ligand with a suitable metal salt in a 1:2 molar ratio (Metal:Ligand), assuming the metal ion has a coordination number of four or six and accommodates two bidentate ligands. The reaction is typically carried out in a polar solvent, like ethanol or methanol, which can dissolve both the ligand and the metal salt. Refluxing is often employed to provide the necessary activation energy for the reaction to proceed to completion.[8][9]

Caption: General workflow for the synthesis of metal complexes using Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate.

Step-by-Step Synthesis Protocol

Materials:

-

Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate (Ligand, L)

-

Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

-

Ethanol or Methanol (absolute)

-

Diethyl ether

Procedure:

-

Ligand Solution: Dissolve the ligand (2.0 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in a minimum amount of ethanol (approx. 15 mL), with gentle warming if necessary.

-

Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A change in color or the formation of a precipitate may be observed immediately.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for 2-6 hours. The duration depends on the specific metal ion used.[10]

-

Isolation: After reflux, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the solution is clear, reduce the solvent volume by half using a rotary evaporator and allow it to stand, or store it in a refrigerator to induce crystallization.

-

Washing: Wash the collected solid product sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the final complex in a vacuum desiccator over anhydrous calcium chloride.

-

Yield Calculation: Weigh the dried product and calculate the percentage yield.

Characterization of Metal Complexes

Thorough characterization is essential to confirm the formation of the complex and elucidate its structure. A combination of spectroscopic and analytical techniques provides a self-validating system for confirming the coordination of the ligand to the metal center.[11][12]

Spectroscopic and Analytical Data

The following table summarizes the key characterization techniques and the expected observations upon successful complexation.

| Technique | Purpose | Expected Observations upon Coordination |

| FT-IR Spectroscopy | To identify which donor atoms are involved in bonding with the metal ion. | - ν(N-H): Shift of the amino group stretching vibrations (typically ~3300-3450 cm⁻¹) to a lower frequency, indicating N-coordination.[5]- ν(C=N): Shift of the thiazole C=N stretching vibration (~1600-1620 cm⁻¹) to a different frequency.[5]- New Bands: Appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N vibrations.[9] |

| UV-Vis Spectroscopy | To study the electronic transitions and confirm the geometry of the complex. | - Ligand Bands: Shifts in the π → π* and n → π* transitions of the ligand.- d-d Transitions: For transition metals like Cu(II), Co(II), and Ni(II), the appearance of new, broad, low-intensity bands in the visible region, characteristic of their specific coordination geometry (e.g., octahedral, tetrahedral).[13][14] |

| ¹H NMR Spectroscopy | To confirm the binding mode in solution for diamagnetic complexes (e.g., Zn(II)). | - -NH₂ Protons: Significant downfield shift or broadening of the amino proton signal due to its involvement in coordination and deshielding by the metal ion.- Aromatic Protons: Shifts in the chemical shifts of the protons on the phenyl and thiazole rings due to the change in the electronic environment. |

| Molar Conductivity | To determine if the complex is an electrolyte or non-electrolyte in solution (e.g., DMF or DMSO). | - Low Values (< 20 Ω⁻¹cm²mol⁻¹): Indicates a non-electrolyte, suggesting that anions (e.g., Cl⁻) are coordinated to the metal center (inside the coordination sphere).[15]- Higher Values: Suggests an ionic nature, with anions residing outside the coordination sphere. |

| Elemental Analysis | To determine the empirical formula and confirm the metal-to-ligand stoichiometry (e.g., M:L ratio). | The experimentally found percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [M(L)₂Cl₂]).[16] |

| TGA/DTA | To assess thermal stability and determine the presence of coordinated or lattice solvent molecules. | A weight loss step at ~100-150°C may indicate the loss of lattice water, while weight loss at higher temperatures (>200°C) can correspond to the loss of coordinated ligands.[5][13] |

| X-ray Diffraction | To provide unambiguous proof of the molecular structure, bond lengths, angles, and coordination geometry. | For a single crystal, this technique provides the definitive 3D structure of the complex, confirming the bidentate N,N-chelation of the ligand.[11][12] |

Potential Applications and Future Directions

The coordination of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate to metal ions is expected to modulate its biological and physical properties. Based on extensive literature on similar thiazole-based metal complexes, several promising applications can be explored:

-

Antimicrobial and Antifungal Agents: Chelation can enhance the lipophilicity of a molecule, facilitating its transport across microbial cell membranes. The resulting complexes should be screened against various strains of bacteria and fungi to determine their minimum inhibitory concentration (MIC).[8][17][18]

-

Anticancer Therapeutics: Many metal complexes, particularly those of ruthenium, platinum, silver, and copper, exhibit significant cytotoxic activity against cancer cell lines.[3][19][20] The mechanism often involves DNA binding or the inhibition of key enzymes like topoisomerase.[3]

-

Catalysis: The coordinated metal center can act as a Lewis acid, making these complexes potential catalysts for various organic transformations.[6]

-

Sensors and Materials: The inherent fluorescence of some thiazole derivatives can be modulated upon metal binding, opening avenues for their use as fluorescent chemosensors for specific metal ions.[4][21]

Future work should focus on the systematic synthesis of a series of metal complexes (e.g., with Co, Ni, Cu, Zn, Ru, Pd) and the comprehensive evaluation of their biological activities and material properties. Structure-activity relationship (SAR) studies can then be performed to optimize the ligand scaffold for specific applications.

References

-

Abdel-Rahman, L. H., et al. (2011). Synthesis, Spectroscopic, and Thermal Characterization of Thiazole Metal Complexes: Biological Activity Studies. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(1), 15-25. [Link]

-

Abdel-Rahman, L. H., et al. (2011). Full article: Synthesis, Spectroscopic, and Thermal Characterization of Thiazole Metal Complexes: Biological Activity Studies. Taylor & Francis Online. [Link]

-

Mruthyunjayaswamy, B. H. M., et al. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research, 52(2), 268-276. [Link]

-

El-Tabl, A. S., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1234, 130177. [Link]

-

Reddy, C. S., et al. (2014). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 4(92), 50635-50639. [Link]

-

Danhalilu, R. L., et al. (2025). Green Synthesis of Metal Complexes of Thiazole-based Schiff Bases: A Review. Asian Journal of Research in Biochemistry, 15(1), 115-24. [Link]

-

Kryukova, A. I., et al. (2022). Luminescent Zn Halide Complexes with 2-(2-Aminophenyl)benzothiazole Derivatives. Molecules, 27(18), 6013. [Link]

-

Yadav, P., & Kumar, S. (2016). SYNTHESIS OF THIAZOLINE COMPLEXES OF Cu (II), Ni (II) AND Co (II) TRANSITION METALS. Journal of Advance Research in Applied Science, 3(1), 7-12. [Link]

-

Koren, L., et al. (2024). Crystal structure, computational insights, and biological activities of thiazole-based hydrazone zinc(II) complexes. Journal of Coordination Chemistry, 1-20. [Link]

-

Ayoub, M. A., et al. (2025). Novel thiazole–phthalimide-based heterobimetallic Cu(II)–M(II) complexes: synthesis, characterization, and therapeutic properties against arsenic-induced lung damage in rats. RSC Advances. [Link]

-

Reddy, C. S., et al. (2014). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 4(92), 50635-50639. [Link]

-

Shah, S. S. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32801-32816. [Link]

-

Koren, L., et al. (2024). Crystal Structure, Computational Insights, and Biological Activities of Thiazole-Based Hydrazone Zinc(II) Complex. University of Ljubljana. [Link]

-

Borisova, N. E., & Reshetova, M. D. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. International Journal of Molecular Sciences, 24(8), 6982. [Link]

-

Yadav, P. (2015). Synthesis of Thiazole Ligand Complexes. Scribd. [Link]

-

Danhalilu, R. L., et al. (2025). Green Synthesis of Metal Complexes of Thiazole-based Schiff Bases: A Review. Asian Journal of Research in Biochemistry. [Link]

-

Al-Salami, B. K., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Journal of the Medical Library Association. [Link]

-

Avilla, E., et al. (2018). Some thiazole-metal complexes with antitumor activity. ResearchGate. [Link]

-

Zhang, G., et al. (2022). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Semantic Scholar. [Link]

-

Kutz, S., et al. (2018). Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. Inorganics, 6(1), 10. [Link]

-

Ali, S. A., et al. (2022). Synthesis, crystal structure and spectral properties of thiazole orange derivative. ResearchGate. [Link]

-

Gzella, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5596. [Link]

-

Hussain, Z., et al. (2021). Metal incorporated aminothiazole-derived compounds: Synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. ResearchGate. [Link]

-

El-Boraey, H. A., & El-Sayed, I. E. (2019). Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1768-1780. [Link]

-

Badade, S. S., et al. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

-

El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Mbuh, M. A., et al. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. Bioinorganic Chemistry and Applications, 2024, 1-28. [Link]

-

Guedes, da Silva, M. F. C., & Kopylovich, M. N. (2021). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. [Link]

-

Petrikaite, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(13), 4242. [Link]

Sources

- 1. Novel thiazole–phthalimide-based heterobimetallic Cu( ii )–M( ii ) complexes: synthesis, characterization, and therapeutic properties against arsenic- ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07055D [pubs.rsc.org]

- 2. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. nnpub.org [nnpub.org]

- 10. files.sdiarticle5.com [files.sdiarticle5.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Secure Verification [cer.ihtm.bg.ac.rs]

- 13. tandfonline.com [tandfonline.com]

- 14. scribd.com [scribd.com]

- 15. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]